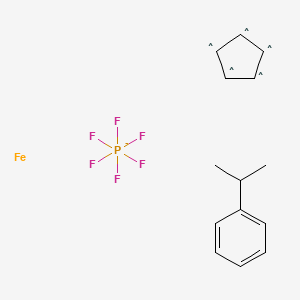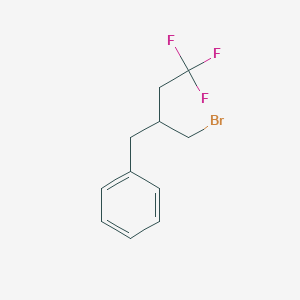![molecular formula C21H24O B14886702 Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14886702.png)
Cyclopentyl(4'-propyl[1,1'-biphenyl]-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone is an organic compound that belongs to the class of ketones It is characterized by a cyclopentyl group attached to a biphenyl structure with a propyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone typically involves the following steps:
Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Propyl Group: The propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of Cyclopentyl Group: The cyclopentyl group can be attached through a Grignard reaction where cyclopentyl magnesium bromide reacts with the biphenyl ketone intermediate.
Industrial Production Methods
Industrial production of Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone may involve large-scale batch or continuous flow processes. The key steps include:
Catalytic Coupling Reactions: Utilizing palladium-catalyzed coupling reactions for the formation of the biphenyl structure.
Alkylation Reactions: Employing efficient alkylation techniques to introduce the propyl group.
Grignard Reactions: Conducting Grignard reactions under controlled conditions to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation Products: Carboxylic acids and quinones.
Reduction Products: Alcohols.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Cyclopentyl(phenyl)methanone: Similar structure but lacks the biphenyl and propyl groups.
Cyclopentyl(4’-methyl[1,1’-biphenyl]-4-yl)methanone: Similar structure with a methyl group instead of a propyl group.
Cyclopentyl(4’-ethyl[1,1’-biphenyl]-4-yl)methanone: Similar structure with an ethyl group instead of a propyl group.
Uniqueness
Cyclopentyl(4’-propyl[1,1’-biphenyl]-4-yl)methanone is unique due to the presence of the propyl group on the biphenyl structure, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
特性
分子式 |
C21H24O |
|---|---|
分子量 |
292.4 g/mol |
IUPAC名 |
cyclopentyl-[4-(4-propylphenyl)phenyl]methanone |
InChI |
InChI=1S/C21H24O/c1-2-5-16-8-10-17(11-9-16)18-12-14-20(15-13-18)21(22)19-6-3-4-7-19/h8-15,19H,2-7H2,1H3 |
InChIキー |
HBMWVVPQACUNHJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)
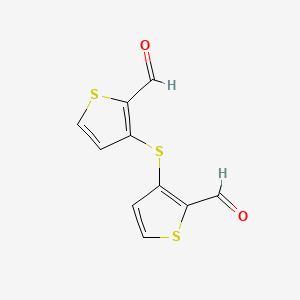
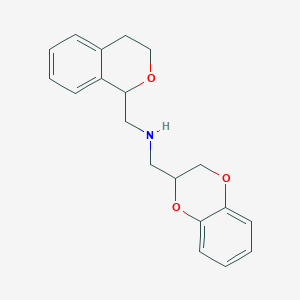
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)
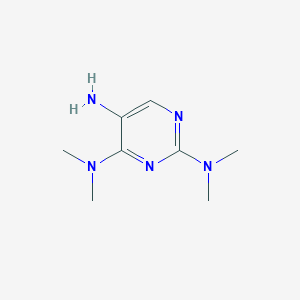
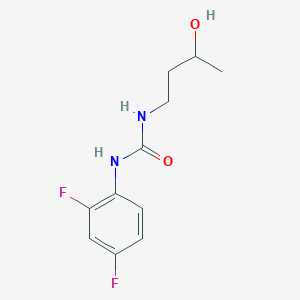
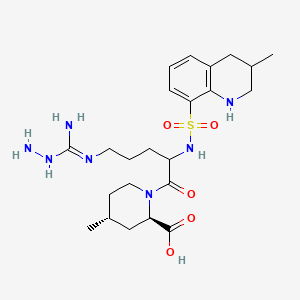
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
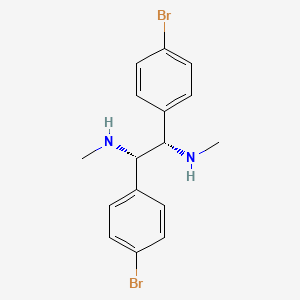
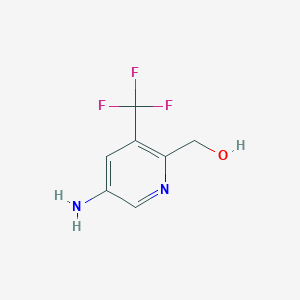
![2-((1-Methyl-9H-pyrido[3,4-b]indol-6-yl)oxy)ethan-1-amine](/img/structure/B14886716.png)
